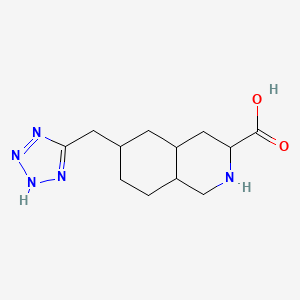

Elatoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

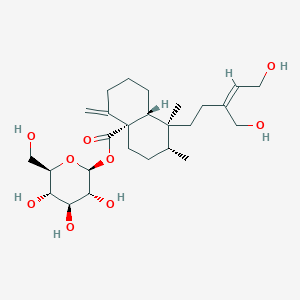

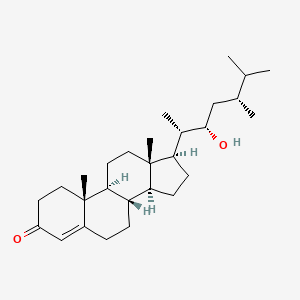

Elatoside A is a natural product found in Aralia elata with data available.

科学的研究の応用

Cardioprotective Effects

Elatoside A has been studied for its cardioprotective properties. Research on Elatoside C, a related compound, suggests its potential in protecting the heart from ischemia/reperfusion (I/R) injury. This protection involves the attenuation of oxidative stress, regulation of intracellular calcium homeostasis, and prevention of mitochondrial dysfunction in rat hearts subjected to I/R (Wang et al., 2015). Similarly, Elatoside C has shown protective effects against hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, suggesting its role in reducing endoplasmic reticulum stress and enhancing cell survival (Wang et al., 2014).

Anti-Inflammatory Properties

This compound and related compounds exhibit significant anti-inflammatory activities. A study on Elatoside F isolated from Aralia elata demonstrated its ability to inhibit lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation in vitro, indicating its potential as an anti-inflammatory agent (Lee et al., 2009).

Neuroprotective and Anti-Neuroinflammatory Activities

Polycyclic polyprenylated acylphloroglucinol and phenolic metabolites from Hypericum elatoides, including hyperelatones, have shown neuroprotective and anti-neuroinflammatory activities. These compounds, which might be structurally related to this compound, offer potential therapeutic applications for neurological disorders (Yan et al., 2019).

Potential in Treating Atherosclerosis

Elatoside C has been explored for its protective effects against ox-LDL-induced endothelial cell injury, a key factor in the pathogenesis of atherosclerosis. This suggests that this compound may have similar vascular protective properties (Luo et al., 2017).

Antileishmanial Activity

Elatol, a compound related to this compound, showed significant antileishmanial activity, indicating the potential use of this compound in developing new treatments for Leishmaniasis (dos Santos et al., 2010).

Gastrointestinal Motility Enhancement

Elenoside, another related compound, has been found to increase gastrointestinal motility, suggesting that this compound might also have applications in treating gastrointestinal disorders (Navarro et al., 2006).

特性

分子式 |

C47H74O18 |

|---|---|

分子量 |

927.1 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChIキー |

DPXMETKXNWBGRI-JXPYUNSZSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

同義語 |

elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)

![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)

![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)

![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)